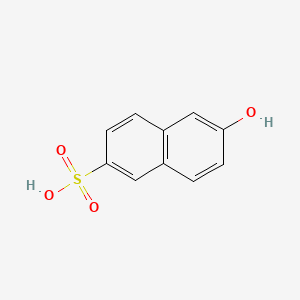

Acide 6-hydroxynaphtalène-2-sulfonique

Vue d'ensemble

Description

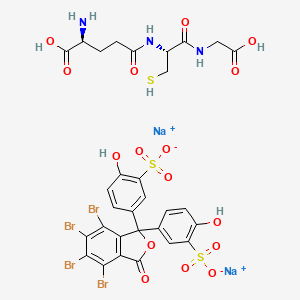

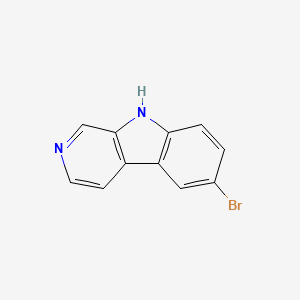

2-Naphthol-6-sulfonic acid, also known as 2-Naphthol-6-sulfonic acid, is a useful research compound. Its molecular formula is C10H8O4S and its molecular weight is 224.23 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Naphthol-6-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5871. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Naphthol-6-sulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthol-6-sulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structure chimique et propriétés

L'acide 6-hydroxynaphtalène-2-sulfonique, également connu sous le nom d'acide 2-naphtanol-6-sulfonique, a pour formule moléculaire C10H8O4S et un poids moléculaire de 224,233 {svg_1}. Il s'agit d'un composé chimique largement utilisé dans diverses applications de recherche scientifique {svg_2}.

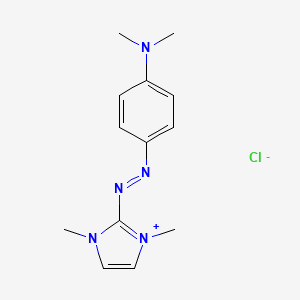

Fabrication de colorants

L'une des principales utilisations de l'this compound est en tant que composant de couplage pour une large gamme de colorants azoïques {svg_3}. Ceux-ci comprennent l'Orange acide C.I. 12, le Jaune alimentaire C.I. 3, et l'Orange alimentaire C.I. 2 {svg_4}.

Intermédiaire pour les composants des colorants

En plus de son utilisation dans la fabrication de colorants, l'this compound est également utilisé comme intermédiaire pour des composants de colorants plus fortement substitués {svg_5}. Cela en fait un composé crucial dans la production de divers types de colorants.

Agents de tannage synthétiques

L'this compound est utilisé dans la synthèse d'agents de tannage synthétiques {svg_6}. Ces agents sont utilisés dans l'industrie du cuir pour transformer la peau brute en cuir, rendant le matériau plus durable et moins susceptible de se décomposer.

Test de dépistage sur plaque d'agar

Ce composé peut être utilisé comme précurseur lors du test de dépistage sur plaque d'agar {svg_7}. Ce test est couramment utilisé en microbiologie pour identifier et isoler des organismes spécifiques.

Préparation de chlorure de naphtalènesulfonyle méthoxy-substitué

L'this compound est utilisé dans la préparation de chlorure de naphtalènesulfonyle méthoxy-substitué {svg_8}. Ce composé est utilisé dans diverses réactions et procédés chimiques.

Coloration alimentaire, pharmaceutique et cosmétique

L'this compound est utilisé dans la synthèse du Rouge FD&C n° 40 {svg_9}, un colorant synthétique hydrosoluble autorisé pour la coloration des aliments, des médicaments et des cosmétiques aux États-Unis {svg_10}.

Mécanisme D'action

Target of Action

6-Hydroxynaphthalene-2-sulfonic acid, also known as 2-Naphthol-6-sulfonic acid, is primarily used as a coupling component for a wide range of azo dyes . The primary targets of this compound are the azo dyes, such as C.I. Acid Orange 12, C.I. Food Yellow 3, and C.I. Food Orange 2 . These dyes are used in various industries, including textiles, food, and cosmetics.

Mode of Action

The compound interacts with its targets (azo dyes) through a process known as coupling. In this process, 6-Hydroxynaphthalene-2-sulfonic acid reacts with diazo compounds to form azo dyes . This reaction results in the substitution of the 1-position of the compound .

Biochemical Pathways

The biochemical pathway involved in the action of 6-Hydroxynaphthalene-2-sulfonic acid is the azo dye synthesis pathway. This pathway involves the reaction of the compound with diazo compounds to form azo dyes . The downstream effects of this pathway include the production of a wide range of azo dyes, which have applications in various industries.

Result of Action

The result of the action of 6-Hydroxynaphthalene-2-sulfonic acid is the production of a wide range of azo dyes . These dyes are widely used in various industries. For example, they can be used to color textiles, foods, and cosmetics.

Action Environment

The action of 6-Hydroxynaphthalene-2-sulfonic acid can be influenced by various environmental factors. For instance, the solubility of the compound in water suggests that its action could be influenced by the presence of water and its temperature . Additionally, the pH of the environment could potentially influence the coupling reaction with diazo compounds.

Analyse Biochimique

Biochemical Properties

2-Naphthol-6-sulfonic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with sulfotransferases, which catalyze the transfer of a sulfonate group from a donor molecule to an acceptor molecule. This interaction is crucial in the metabolism and detoxification of various compounds. Additionally, 2-Naphthol-6-sulfonic acid can act as a substrate for certain oxidoreductases, influencing redox reactions within the cell .

Cellular Effects

The effects of 2-Naphthol-6-sulfonic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating the activity of key signaling molecules, 2-Naphthol-6-sulfonic acid can affect gene expression and cellular metabolism. For example, it can induce the expression of antioxidant enzymes, thereby enhancing the cell’s ability to counteract oxidative damage .

Molecular Mechanism

At the molecular level, 2-Naphthol-6-sulfonic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their structure and function. One notable interaction is with sulfotransferases, where 2-Naphthol-6-sulfonic acid acts as a substrate, leading to the formation of sulfonated products. This modification can influence the activity of the target molecules, either activating or inhibiting their function. Additionally, 2-Naphthol-6-sulfonic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthol-6-sulfonic acid can change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 2-Naphthol-6-sulfonic acid can lead to adaptive responses in cells, such as increased expression of detoxifying enzymes. These changes can influence cellular function and viability over time .

Dosage Effects in Animal Models

The effects of 2-Naphthol-6-sulfonic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on physiological functions. At higher doses, it can induce toxic effects, such as liver damage and oxidative stress. Studies have shown that there is a threshold dose above which the adverse effects become significant. It is crucial to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .

Metabolic Pathways

2-Naphthol-6-sulfonic acid is involved in several metabolic pathways. It can undergo sulfonation by sulfotransferases, leading to the formation of sulfonated metabolites. These metabolites are more water-soluble and can be readily excreted from the body. Additionally, 2-Naphthol-6-sulfonic acid can participate in redox reactions, influencing the cellular redox state and metabolic flux .

Transport and Distribution

Within cells and tissues, 2-Naphthol-6-sulfonic acid is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. Once inside the cell, 2-Naphthol-6-sulfonic acid can accumulate in specific compartments, depending on its interactions with intracellular proteins and organelles .

Subcellular Localization

The subcellular localization of 2-Naphthol-6-sulfonic acid is influenced by its chemical properties and interactions with cellular components. It can be found in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, 2-Naphthol-6-sulfonic acid can localize to specific organelles, such as the mitochondria, where it can influence mitochondrial function and energy metabolism. Targeting signals and post-translational modifications play a crucial role in directing 2-Naphthol-6-sulfonic acid to its specific subcellular locations .

Propriétés

IUPAC Name |

6-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4S/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9/h1-6,11H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPHSMHEYVOVLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

135-76-2 (mono-hydrochloride salt), 15883-56-4 (unspecified hydrochloride salt), 61886-35-9 (ammonium salt), 833-66-9 (potassium salt) | |

| Record name | 2-Naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047014 | |

| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-01-6 | |

| Record name | 2-Naphthol-6-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Schaeffer's acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenesulfonic acid, 6-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Hydroxynaphthalene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxynaphthalene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NAPHTHOL-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O937I7N48V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

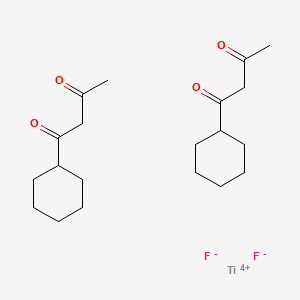

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 2-Naphthol-6-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.

A: Researchers have used IR and UV-VIS spectroscopy to characterize 2-Naphthol-6-sulfonic acid and its derivatives. Additionally, infrared spectra of 2-Naphthol-6-sulfonic acid and related compounds produced from monoazo dyes have been reported.

A: Thin layer chromatography (TLC) has been employed to determine uncombined 2-Naphthol-6-sulfonic acid (sodium salt) in color additives.

A: Specific analytical methods exist to differentiate between these two isomers.

A: Research has investigated the stability of sunscreen formulations containing 2-Naphthol-6-sulfonic acid when exposed to UV light. The results showed that 2-Naphthol-6-sulfonic acid exhibited increased UV absorption after exposure, indicating potential changes in its properties.

A: Studies have investigated the kinetics and mechanism of the reaction between ascorbic acid and arenediazonium salts in the presence of 2-Naphthol-6-sulfonic acid. The findings indicate that 2-Naphthol-6-sulfonic acid participates in a competitive coupling reaction, influencing the reaction pathway and product formation.

A: Research on ozone decoloration reactions of substituted phenylazo-2-naphthol-6-sulfonic acids (PANSA) revealed that structural variations influenced both the acidity of the compounds and their decoloration rates. These findings suggest a structure-activity relationship impacting the compound's reactivity with ozone.

A: Studies have explored the impact of surface properties on the dissociation behavior of 2-Naphthol-6-sulfonic acid sodium salt. These findings offer insights into the compound's solubility and behavior in various environments.

A: Yes, 2-Naphthol-6-sulfonic acid derivatives, such as 1-(2-pyridylazo)-2-naphthol-6-sulfonic acid (PAN-S), have shown applications in analytical chemistry. PAN-S can form chelates with metal ions like ruthenium, rhodium, cobalt, and copper, enabling their separation and determination using techniques like ion-pair reversed-phase high-performance liquid chromatography (HPLC).

A: Studies have explored the biodegradation of specific dyes, such as Green HE4B, which contain 2-Naphthol-6-sulfonic acid as a structural component. These investigations provide insights into the environmental fate and potential degradation pathways of such dyes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methyl-6-(3-methyl-2-thiophenyl)-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylic acid ethyl ester](/img/structure/B1206970.png)

![(1S,2S,4S,8S,9S,11S,12S,13R)-8-(2-chloroacetyl)-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B1206979.png)

![Phenyl[1-(n-succinylamino)pentyl]phosphonate](/img/structure/B1206995.png)